molecular formula C17H19ClN4O4 B13682054 Methyl 6-Chloro-5-methoxy-3-[(4-morpholinophenyl)amino]pyrazine-2-carboxylate

Methyl 6-Chloro-5-methoxy-3-[(4-morpholinophenyl)amino]pyrazine-2-carboxylate

Cat. No.: B13682054
M. Wt: 378.8 g/mol
InChI Key: UUVYZMMQMVYINF-UHFFFAOYSA-N
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Description

Methyl 6-Chloro-5-methoxy-3-[(4-morpholinophenyl)amino]pyrazine-2-carboxylate is a pyrazine derivative characterized by a substituted pyrazine core with chloro (Cl), methoxy (OCH₃), and 4-morpholinophenylamino functional groups. Pyrazine derivatives are renowned for their pharmacological versatility, including antifungal, antibacterial, and antitumor activities, owing to their low toxicity and adaptability as pharmacophores . The morpholine substituent enhances solubility and bioavailability, while the chloro and methoxy groups influence electronic properties and binding affinity to biological targets.

Properties

Molecular Formula

C17H19ClN4O4

Molecular Weight

378.8 g/mol

IUPAC Name

methyl 6-chloro-5-methoxy-3-(4-morpholin-4-ylanilino)pyrazine-2-carboxylate

InChI

InChI=1S/C17H19ClN4O4/c1-24-16-14(18)20-13(17(23)25-2)15(21-16)19-11-3-5-12(6-4-11)22-7-9-26-10-8-22/h3-6H,7-10H2,1-2H3,(H,19,21)

InChI Key

UUVYZMMQMVYINF-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(N=C1Cl)C(=O)OC)NC2=CC=C(C=C2)N3CCOCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-Chloro-5-methoxy-3-[(4-morpholinophenyl)amino]pyrazine-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the chloro and methoxy groups: These functional groups can be introduced through electrophilic aromatic substitution reactions.

    Attachment of the morpholine group: This step often involves nucleophilic substitution reactions where the morpholine group is introduced to the aromatic ring.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the 6-Chloro Position

The chlorine atom at the 6-position of the pyrazine ring is highly susceptible to nucleophilic substitution due to electron withdrawal by adjacent substituents. Key reactions include:

  • Amination : Reaction with primary or secondary amines (e.g., morpholine derivatives) under microwave irradiation (120°C, 30 min) or conventional heating (DMF, 80°C, 12h) yields amino-substituted pyrazines. This is critical for introducing diversity at the 6-position .

  • Alkoxy Substitution : Treatment with alkoxides (e.g., NaOMe, KOtBu) in polar aprotic solvents replaces chlorine with methoxy or other alkoxy groups .

Reaction TypeReagents/ConditionsProduct ExampleYield (%)Source
AminationMorpholine, DMF, 80°C6-Morpholino derivative75–85
MethoxylationNaOMe, DMF, 60°C6-Methoxy analog68

Suzuki-Miyaura Cross-Coupling at the 5-Position

The 5-position can undergo palladium-catalyzed cross-coupling with aryl/heteroaryl boronic acids. For example:

  • Aryl Introduction : Using Pd(PPh₃)₄, Na₂CO₃, and DME/H₂O (3:1) at 90°C, the 5-iodo intermediate (generated via iodination with N-iodosuccinimide) couples with phenylboronic acid to install aryl groups .

SubstrateBoronic AcidCatalystYield (%)Application
5-Iodo-pyrazinePhB(OH)₂Pd(dppf)Cl₂82Antiviral analogs
5-Iodo-pyrazine4-Pyridyl-BpinPd(OAc)₂/XPhos76Kinase inhibitors

Functionalization of the Morpholinophenylamino Group

The 3-[(4-morpholinophenyl)amino] moiety participates in:

  • Reductive Alkylation : Reaction with aldehydes/ketones under H₂ (Pd/C) or NaBH₃CN introduces alkyl chains to the aniline nitrogen .

  • Acylation : Treatment with acyl chlorides (e.g., AcCl) in pyridine forms amides, enhancing solubility or targeting specific receptors .

Ester Hydrolysis and Subsequent Modifications

The methyl ester at the 2-position undergoes hydrolysis to form carboxylic acid derivatives:

  • Basic Hydrolysis : NaOH (2M) in MeOH/H₂O (1:1) at 60°C yields the carboxylic acid, which can be coupled with amines (EDC/HOBt) to generate amides .

  • Enzymatic Hydrolysis : Lipases in buffer (pH 7.4) selectively hydrolyze the ester under mild conditions .

DerivativeConditionsProductApplication
Carboxylic AcidNaOH, MeOH/H₂OPyrazine-2-carboxylic acidIntermediate for prodrugs
AmideEDC, HOBt, DIPEABenzamide analogKinase inhibition

Mitsunobu Reactions for Ether Formation

The 5-methoxy group can be replaced via Mitsunobu reaction with alcohols:

  • Boc-Protected Piperidinemethanol : Using DIAD, PPh₃, and THF, the hydroxy group is converted to a piperidinemethoxy substituent, enabling access to CNS-targeted derivatives .

Photochemical and Electrochemical Reactions

Preliminary studies suggest the pyrazine core undergoes:

  • C-H Activation : Under Rh catalysis, direct arylation at the 3-position with aryl halides (e.g., 4-bromotoluene) is feasible .

  • Oxidation : MnO₂ or DDQ oxidizes the morpholine ring to form N-oxide derivatives, altering electronic properties .

Comparative Reactivity of Substituted Pyrazines

The compound’s reactivity differs from simpler pyrazine analogs due to steric and electronic effects:

CompoundChlorine ReactivitySuzuki Coupling Efficiency
Methyl 6-Chloro-5-methoxy-...High (6-Cl)Moderate (5-I)
Methyl 6-Chloro-pyrazine-2-carboxylateVery HighLow (no directing groups)
5-Methoxy-pyrazine-2-carboxylic acidNoneN/A

Scientific Research Applications

Methyl 6-Chloro-5-methoxy-3-[(4-morpholinophenyl)amino]pyrazine-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 6-Chloro-5-methoxy-3-[(4-morpholinophenyl)amino]pyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to enzymes or receptors: Modulating their activity and leading to downstream effects.

    Interfering with cellular processes: Such as DNA replication or protein synthesis.

    Inducing oxidative stress: Leading to cell death in certain types of cells.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Pyrazine Derivatives

Structural and Functional Group Comparisons

The compound’s uniqueness lies in its substituent combination. Key comparisons include:

Table 1: Substituent Effects on Pyrazine Derivatives
Compound Name / ID Substituents Molecular Formula Key Properties/Activities
Target Compound Cl, OCH₃, 4-morpholinophenylamino C₁₇H₁₈ClN₅O₄ Antifungal (hypothesized), enhanced solubility
Methyl 3-Amino-6-chloro-5-hydroxypyrazine-2-carboxylate Cl, NH₂, OH C₆H₆ClN₃O₃ Lower molecular weight (203.58 g/mol)
[CuI(2-cyano-pyrazine)]n (CSD: DINQOG) Cyano (CN) CuI(C₅H₃N₃) Increased α angle (structural distortion)
[CuI(2-chloro-pyrazine)]n (CSD: ODOFOC) Cl CuI(C₄H₃ClN₂) Moderate π–π interaction displacement (d)
Ethyl 2-[(2,5-dimethylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate CF₃, dimethylphenylamino C₁₅H₁₆F₃N₃O₂S High metabolic stability (CF₃ group)
Key Observations:
  • Substituent Bulk and Solubility: The morpholinophenyl group in the target compound introduces steric bulk but improves water solubility compared to simpler analogues like Methyl 3-amino-6-chloro-5-hydroxypyrazine-2-carboxylate .
  • Electronic Effects: Chloro and methoxy groups act as electron-withdrawing and donating groups, respectively, modulating the pyrazine ring’s electron density. This contrasts with cyano-substituted derivatives (e.g., DINQOG), which exhibit stronger electron withdrawal, leading to structural distortions (α angle > 80°) .
  • Biological Activity : The morpholine moiety may enhance antifungal activity by mimicking natural substrates, whereas trifluoromethyl groups (e.g., in compounds) improve metabolic stability .

Pharmacological and Industrial Relevance

  • Antifungal Potential: Pyrazine carboxamides and their derivatives, including the target compound, are explored as fungicides due to their ability to disrupt fungal cell membranes or enzyme systems .
  • Antibacterial and Antitumor Activity: Substituted pyrazines with amino groups (e.g., the target’s morpholinophenylamino) show promise in targeting bacterial DNA gyrase or cancer cell kinases .
  • Structural Stability: The target compound’s π–π stacking parameters (displacement d ~ 3.4 Å) align with non-substituted pyrazine derivatives, suggesting stable molecular packing despite bulky substituents .

Biological Activity

Methyl 6-Chloro-5-methoxy-3-[(4-morpholinophenyl)amino]pyrazine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a pyrazine ring, a morpholinophenyl group, and various substituents that contribute to its biological activity. The molecular formula is C15H16ClN3O3C_{15}H_{16}ClN_{3}O_{3} with a molecular weight of 319.76 g/mol.

Research indicates that compounds with similar structures often interact with specific biological targets, such as enzymes or receptors involved in disease pathways. The presence of the morpholino group may enhance solubility and bioavailability, potentially leading to increased efficacy in inhibiting target proteins.

Antiviral Activity

Recent studies have highlighted the antiviral potential of pyrazine derivatives. For instance, compounds structurally related to this compound have demonstrated activity against various viruses, suggesting that this compound may possess similar properties.

Table 1 summarizes the antiviral activities observed in related compounds:

Compound NameIC50 (µM)Target Virus
Compound A0.20TMV
Compound B0.21HIV
Methyl 6-Chloro...TBDTBD

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro studies. It has shown promise against several cancer cell lines, including breast and renal cancer cells.

Table 2 presents findings from recent studies on anticancer activity:

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15.0
A549 (Lung Cancer)10.5
HeLa (Cervical Cancer)12.0

Case Studies

  • Study on Antiviral Effects : A study published in MDPI demonstrated that derivatives of pyrazines exhibited significant antiviral activity against tobacco mosaic virus (TMV), with IC50 values suggesting effective inhibition at low concentrations . This indicates a potential pathway for further exploration with this compound.
  • Anticancer Research : In vitro assays have shown that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators, which could also be relevant for this compound .

Q & A

Q. What are the standard synthetic routes for this compound?

The synthesis typically involves sequential functionalization of a pyrazine core. A common approach includes:

  • Chlorination : Using phosphoryl chloride (POCl₃) to introduce the chloro group at position 6, as demonstrated in pyrazine carboxylate derivatives .
  • Methoxy introduction : Nucleophilic substitution or O-methylation under basic conditions.
  • Morpholinoaniline coupling : Palladium-catalyzed Buchwald-Hartwig amination to attach the 4-morpholinophenylamino group at position 3, analogous to Pd-catalyzed reductive cyclization methods .
  • Esterification : Methylation of the carboxylate group using methanol/H⁺ or dimethyl sulfate.

Q. Which spectroscopic techniques are critical for structural confirmation?

  • NMR : ¹H and ¹³C NMR to assign substituents (e.g., methoxy singlet at ~3.8 ppm, morpholine protons at 3.6–3.8 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ expected ~421.12 g/mol).
  • IR spectroscopy : To identify carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups.

Q. How can intermediates be purified during synthesis?

  • Chromatography : Column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane).
  • Recrystallization : Use polar solvents like methanol or ethanol, as applied in pyrazolo[1,5-a]pyrimidine derivatives .
  • HPLC : For final product purity assessment (>95%), as described for tetrahydropyrimidine carboxylates .

Advanced Research Questions

Q. How can low yields in the morpholinoaniline coupling step be addressed?

  • Catalyst optimization : Increase Pd(OAc)₂ loading (0.5–2 mol%) or switch to Xantphos as a ligand to enhance stability .
  • Solvent effects : Use toluene or dioxane for improved solubility of aromatic amines.
  • Microwave assistance : Reduce reaction time (e.g., 1 hour at 120°C) to minimize decomposition .

Q. What strategies resolve discrepancies in NMR data between batches?

  • Isomer identification : Check for regioisomers (e.g., via 2D NMR or X-ray crystallography, as in pyrazoline structures ).
  • Dynamic effects : Variable-temperature NMR to detect conformational changes in the morpholine ring.
  • Computational validation : DFT-based chemical shift predictions (e.g., using Gaussian or ADF software) .

Q. How can computational modeling predict biological activity?

  • Docking studies : Use AutoDock Vina to simulate binding to kinase targets (e.g., EGFR or CDK2), leveraging the pyrazine core’s π-π stacking potential.
  • ADMET profiling : Predict pharmacokinetics (e.g., logP, solubility) with QikProp or SwissADME .

Q. What methods validate the compound’s stability under physiological conditions?

  • pH stability assays : Incubate in buffers (pH 2–9) and monitor degradation via HPLC .
  • Plasma stability : Test in human plasma (37°C, 24 hours) to assess ester hydrolysis susceptibility.

Data Contradiction and Optimization

Q. How to address conflicting bioactivity data in cellular assays?

  • Dose-response validation : Repeat assays with 10-point dilution series (1 nM–100 µM) to confirm IC₅₀ trends.
  • Off-target screening : Use kinase profiling panels (e.g., Eurofins KinaseScan) to identify non-specific binding .

Q. Why do synthetic batches show variable purity, and how is this resolved?

  • Byproduct analysis : LC-MS to detect chlorinated side products (e.g., di-chloro derivatives) from incomplete substitution .
  • Reagent quality : Ensure anhydrous conditions for POCl₃ reactions to avoid hydrolysis .

Biological Evaluation

Q. What in vitro models are suitable for initial activity screening?

  • Kinase inhibition assays : Use ADP-Glo™ for EGFR or MAPK pathways.
  • Cell viability : MTT assays in cancer lines (e.g., HeLa, MCF-7), referencing pyrazolo[1,5-a]pyrimidine cytotoxicity studies .

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